Superior In Vivo Tumor Growth Inhibition in CML Xenograft Model vs. Imatinib
In a K562 CML xenograft mouse model, CHMFL-ABL/KIT-155 (100 mg/kg/day) achieved a tumor growth inhibition (TGI) rate of 66.8%, which was more than double the 31.9% TGI observed with imatinib under the same dosing regimen [1]. This head-to-head comparison highlights a significant advantage in in vivo efficacy.
| Evidence Dimension | Tumor Growth Inhibition (TGI) rate |
|---|---|
| Target Compound Data | 66.8% |
| Comparator Or Baseline | Imatinib: 31.9% |
| Quantified Difference | 2.1-fold increase in TGI |
| Conditions | K562 CML xenograft mouse model, 100 mg/kg/day oral dosing |
Why This Matters
This demonstrates a substantial improvement in in vivo antitumor activity over the standard-of-care drug imatinib, making CHMFL-ABL/KIT-155 a more potent tool for CML research models.
- [1] High Magnetic Field Laboratory, Chinese Academy of Sciences. 强磁场中心研制出可同时作用于慢性白血病和胃肠间质瘤的双靶点抑制剂 [CHMFL Develops Dual-Target Inhibitor for CML and GIST]. News Release. 2016 Dec 27. View Source
